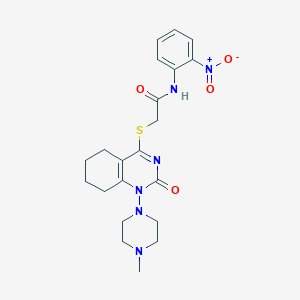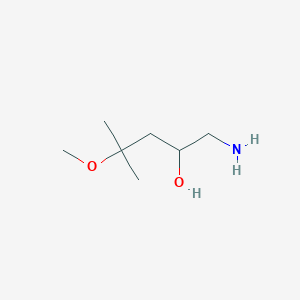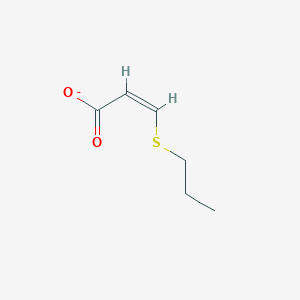![molecular formula C20H19Cl2N3OS B2831214 N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-chlorobenzamide hydrochloride CAS No. 1049757-98-3](/img/structure/B2831214.png)
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-chlorobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-chlorobenzamide hydrochloride” is a chemical compound . It is a derivative of 5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine . The compound is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for the related compound 5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is 1S/C13H14N2S/c1-2-4-11(5-3-1)8-15-7-6-12-13(9-15)16-10-14-12/h1-5,10H,6-9H2 . This provides a basis for understanding the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 367.4 g/mol . It is a powder and is stored at room temperature .Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
Research has explored the structure-activity relationships (SAR) of various heterocyclic compounds, including those structurally related to N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-chlorobenzamide hydrochloride, highlighting their potential in designing inhibitors with specific biological targets. For instance, modifications to the heterocyclic rings have been investigated to improve metabolic stability and in vitro potency against specific enzymes or receptors, demonstrating the compound's relevance in the development of new therapeutic agents (Stec et al., 2011).
Antitumor and Antimicrobial Activities
Several studies have synthesized and evaluated compounds with thiazolo[3,2-a]pyrimidine derivatives for their antitumor and antimicrobial activities. These studies provide insights into the therapeutic potential of such compounds, including this compound, against various human cancer cell lines and microbial strains, suggesting their utility in cancer treatment and infection control (Abd El-All et al., 2015).
Electrochromic Materials and Polymer Science
Research into donor-acceptor-type conjugated polymers incorporating thiadiazolo[3,4-c]pyridine units, an analog structure to the target compound, has revealed applications in developing novel electrochromic materials. These materials exhibit favorable properties such as low bandgaps, high coloration efficiency, and fast switching times, indicating potential applications in smart windows, displays, and other electrochromic devices (Ming et al., 2015).
Herbicidal Applications
Compounds with benzamide structures have also been explored for their herbicidal activity, offering potential agricultural applications by targeting specific weeds without harming desired crops. This highlights the versatility of this compound and related compounds in contributing to more effective and selective herbicides (Viste et al., 1970).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-chlorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS.ClH/c21-16-8-6-15(7-9-16)19(25)23-20-22-17-10-11-24(13-18(17)26-20)12-14-4-2-1-3-5-14;/h1-9H,10-13H2,(H,22,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHXEJGXNACKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide](/img/structure/B2831135.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2831140.png)

![1-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide](/img/structure/B2831142.png)

![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2831146.png)


![1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2831149.png)
![4-cyano-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2831150.png)